molecular formula C12H11BrN4OS B2445673 4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946293-60-3

4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B2445673
CAS No.: 946293-60-3
M. Wt: 339.21
InChI Key: JURUZUGQLUAPRR-UHFFFAOYSA-N
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Description

4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound that incorporates a triazole and thiadiazine ring system. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in medicinal chemistry .

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core have been found to exhibit excellent activities against gram-negative and gram-positive bacteria . A computational molecular docking study showed good binding scores, and some compounds were predicted to show remarkable affinity for the bacterial DNA gyrase .

Biochemical Pathways

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core have been found to exhibit diverse pharmacological activities . These activities suggest that the compound could induce changes at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the reaction of 4-bromoaniline with 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-3-thiol under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, often under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is unique due to the presence of the bromo substituent and the specific arrangement of the triazole and thiadiazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4OS/c13-9-4-2-8(3-5-9)10(18)14-11-15-16-12-17(11)6-1-7-19-12/h2-5H,1,6-7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURUZUGQLUAPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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